Cyclohexanone, 4,4-diethoxy-
Description
Significance of Ketal Derivatives in Synthetic Strategies
Ketal derivatives, such as Cyclohexanone (B45756), 4,4-diethoxy-, are of paramount importance in multistep organic synthesis, primarily serving as protecting groups for carbonyl functionalities. wikipedia.org The conversion of a ketone to a ketal renders the carbonyl carbon electrophilically inactive and stable under a wide range of reaction conditions, particularly basic, organometallic, and reducing environments. numberanalytics.com This protection allows for chemical modifications on other parts of the molecule without unintended reactions at the carbonyl site. wikipedia.org
The formation of ketals is a reversible, acid-catalyzed reaction between a ketone and an alcohol. numberanalytics.com The stability of the ketal allows for a high degree of chemoselectivity in complex syntheses. Once the desired transformations are complete, the ketal can be readily removed (deprotected) under aqueous acidic conditions, regenerating the original ketone. wikipedia.org The development of various ketalization methods and new ketal protecting groups continues to be an active area of research to enhance stability, reactivity, and selectivity in the synthesis of natural and unnatural products. numberanalytics.com
Overview of Cyclohexanone, 4,4-diethoxy- as a Model System and Synthon
Cyclohexanone, 4,4-diethoxy- serves as a valuable synthon , which is an idealized fragment in retrosynthetic analysis that corresponds to a real-world synthetic equivalent. In this case, it represents a synthon for a 1,4-dicarbonyl compound or a related species where the C4 position is functionalized. The ketal protection at the 4-position allows for nucleophilic attack or other transformations at the C1 carbonyl group, or for modifications of the ring itself, with the C4 functionality masked.
Furthermore, 4,4-disubstituted cyclohexanones are frequently employed as model systems in stereochemical and conformational analysis. nih.govacs.org The substituents at the C4 position influence the conformational equilibrium of the cyclohexane (B81311) ring, affecting the stereochemical outcome of reactions at the C1 carbonyl group. researchgate.net Studies on such systems provide fundamental insights into the factors governing nucleophilic addition to cyclic ketones, including steric hindrance and electronic effects. researchgate.net While specific studies highlighting Cyclohexanone, 4,4-diethoxy- as a model system are not extensively documented, its structure is analogous to other 4,4-disubstituted cyclohexanones used for these purposes. nih.govacs.org
Historical Context and Evolution of Research on 1,1-Diethoxycyclohexane (B155974)
The study of ketals, and by extension 1,1-diethoxycyclohexane derivatives, is intrinsically linked to the development of protecting group chemistry, which became a cornerstone of organic synthesis in the mid-20th century. numberanalytics.com The ability to form and cleave acetals and ketals selectively has been a critical enabler for the total synthesis of complex molecules.
Early research focused on the fundamental reactions of ketones and alcohols in the presence of acid catalysts. Over time, the focus has shifted to developing milder and more selective methods for ketalization and deprotection to accommodate sensitive functional groups within a molecule. ymdb.ca The synthesis of 1,1-diethoxycyclohexane, the parent compound of the title molecule, is a classic example of ketal formation, typically achieved by reacting cyclohexanone with ethanol (B145695) or triethyl orthoformate under acidic conditions.
The evolution of this research area has seen the introduction of a wide array of catalysts and reaction conditions to improve yields and reduce reaction times. This includes the use of various Lewis and Brønsted acids, as well as heterogeneous catalysts. The study of the stereochemistry of reactions on cyclohexanone derivatives has also been a long-standing area of interest, with foundational principles of conformational analysis being applied to understand and predict reaction outcomes. acs.orgcdnsciencepub.com
Research Findings and Data
Synthesis and Physical Properties
Cyclohexanone, 4,4-diethoxy- can be synthesized from ethyl 5,5-diethoxy-2-oxocyclohexane carboxylate. The process involves refluxing the starting material with a potassium hydroxide (B78521) solution, followed by extraction and purification via distillation under reduced pressure.
A reported synthesis yielded the product as a liquid with the following properties:
| Property | Value |
| Yield | 22.3 g |
| Boiling Point | 110-112 °C (at 12 mm Hg) |
| Refractive Index (nD22) | 1.449 |
Table 1: Physical and Synthesis Data for Cyclohexanone, 4,4-diethoxy-.
Spectroscopic Data (Representative)
Infrared (IR) Spectroscopy:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ketone) | ~1715 |
| C-O (Ketal) | ~1100-1050 (strong) |
| C-H (sp³ hybridized) | ~2950-2850 |
Table 2: Representative Infrared Spectroscopy Data. The C=O stretch is a key diagnostic peak for the ketone functionality. The strong C-O stretching vibrations are characteristic of the diethoxy ketal group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Carbon Atom | Estimated Chemical Shift (ppm) |
| C=O (Carbonyl Carbon) | ~200-210 |
| C(OEt)₂ (Ketal Carbon) | ~95-105 |
| -OCH₂CH₃ (Methylene Carbon) | ~60-65 |
| Ring CH₂ Carbons | ~20-40 |
| -OCH₂CH₃ (Methyl Carbon) | ~15 |
Table 3: Representative ¹³C NMR Spectroscopy Data. The downfield signal for the carbonyl carbon is highly characteristic. The ketal carbon also appears at a distinct downfield position.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4,4-diethoxycyclohexan-1-one |
InChI |
InChI=1S/C10H18O3/c1-3-12-10(13-4-2)7-5-9(11)6-8-10/h3-8H2,1-2H3 |
InChI Key |
DVNMWQDUUKBGJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC(=O)CC1)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexanone, 4,4 Diethoxy
Ketalization of Cyclohexanone (B45756)
Ketalization involves the reaction of a ketone, in this case, cyclohexanone, with an alcohol, ethanol (B145695), in the presence of a catalyst to form the corresponding ketal, also known as an acetal. The reaction with ethanol specifically yields a diethyl ketal. A critical aspect of this equilibrium reaction is the removal of water as it is formed, which drives the reaction toward the product side, thereby increasing the yield of the desired ketal.
The most common method for the synthesis of Cyclohexanone, 4,4-diethoxy- is through acid-catalyzed ketalization. This approach utilizes a protic or Lewis acid to activate the carbonyl group of cyclohexanone, making it more susceptible to nucleophilic attack by ethanol. Various acid catalysts have been employed, with the choice of catalyst impacting reaction time and yield.
Commonly used acid catalysts include p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). The reaction is typically performed in an excess of ethanol, which serves as both a reactant and a solvent. To drive the equilibrium towards the formation of the ketal, water is continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene.
Research has demonstrated the effectiveness of these catalysts under specific conditions. For instance, the use of p-toluenesulfonic acid in a mixture of ethanol and toluene with azeotropic removal of water is a well-established procedure.
The choice of solvent plays a pivotal role in the efficiency of the ketalization reaction. While an excess of the reactant alcohol (ethanol) can serve as the solvent, the use of a co-solvent is often beneficial, particularly for the removal of water. The solvent's polarity and its ability to form an azeotrope with water are key considerations.
To improve upon traditional acid catalysis, various advanced catalytic systems have been developed to enhance the yield and selectivity of the ketalization process. These systems often offer milder reaction conditions, easier workup, and higher efficiency.
Heterogeneous catalysts, such as acidic resins (e.g., Amberlyst-15), zeolites, and other solid acids, are advantageous as they can be easily removed from the reaction mixture by simple filtration, simplifying the purification process. These solid acid catalysts provide an active surface for the reaction to occur and can often be regenerated and reused, making the process more environmentally friendly and cost-effective.
Another approach involves the use of metal-based catalysts. For example, cerium(IV) triflate has been shown to be an effective catalyst for the protection of carbonyls as acetals and ketals. Such catalysts can operate under very mild conditions, often at room temperature, and provide high to quantitative yields of the desired product. The use of triethyl orthoformate as both a reactant and a water scavenger in conjunction with a catalyst like ammonium (B1175870) chloride has also been reported as a highly efficient method. This one-pot synthesis avoids the need for a separate water removal apparatus.
The table below summarizes the performance of different catalytic systems in the synthesis of cyclohexanone diethyl ketal.
| Catalyst System | Reactants | Solvent | Reaction Conditions | Yield (%) | Reference |
| Amberlyst-15 | Cyclohexanone, Ethanol | Toluene | Reflux with Dean-Stark | High | |
| Cerium(IV) triflate | Cyclohexanone, Ethanol | Dichloromethane | Room Temperature | 98 | |
| NH₄Cl | Cyclohexanone, Triethyl orthoformate | Ethanol | Room Temperature | 96 |
Advanced Synthetic Routes to Structurally Related Diethoxy-Cyclic Systems
Beyond the direct ketalization of cyclohexanone, advanced synthetic methodologies can lead to the formation of structurally related diethoxy-cyclic systems. These routes may involve more complex transformations and can be used to generate substituted or functionalized analogs.
For instance, Diels-Alder reactions between a diene bearing ethoxy groups and a suitable dienophile can construct a cyclohexene (B86901) ring with the desired diethoxy functionality already in place. Subsequent hydrogenation of the double bond would yield the saturated cyclohexyl ring system.
Another advanced approach could involve the ring-closing metathesis (RCM) of a diene precursor containing two ethoxy groups on a quaternary carbon. This powerful C-C bond-forming reaction, often catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalyst), can be used to construct the six-membered ring of the diethoxy-cyclohexane system from an acyclic precursor.
Furthermore, tandem reactions, where multiple bond-forming events occur in a single pot, can provide efficient access to these structures. A potential example could be a tandem Michael addition-cyclization sequence, where a nucleophile adds to an α,β-unsaturated system, and the resulting intermediate undergoes an intramolecular cyclization to form the six-membered ring.
Purification and Isolation Techniques for Academic Research
Following the synthesis of Cyclohexanone, 4,4-diethoxy-, proper purification and isolation are crucial to obtain a product of high purity for subsequent use or characterization. The choice of technique depends on the scale of the reaction and the nature of the impurities present.
For laboratory-scale preparations, the typical workup procedure involves neutralizing the acid catalyst, often by washing the reaction mixture with an aqueous basic solution such as sodium bicarbonate. This is followed by extraction of the product into an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are then washed with brine to remove residual water and dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
After removing the solvent under reduced pressure, the crude product is often purified by fractional distillation. Given that Cyclohexanone, 4,4-diethoxy- is a liquid at room temperature, distillation under reduced pressure is employed to prevent thermal decomposition at high temperatures. The boiling point of the compound is a key physical property used to guide the fractionation process.
For achieving very high purity, especially when minor impurities are difficult to separate by distillation, column chromatography is the method of choice. A stationary phase such as silica (B1680970) gel is used with a suitable eluent system, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate. The separation is based on the differential adsorption of the compound and impurities onto the silica gel. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.
The purity of the final isolated compound is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.
Reaction Mechanisms and Reactivity of Cyclohexanone, 4,4 Diethoxy
Hydrolysis and Transketalization Pathways
The geminal diethoxy group in Cyclohexanone (B45756), 4,4-diethoxy- is susceptible to nucleophilic attack, particularly under acidic conditions. This reactivity underpins its hydrolysis to the parent ketone and its ability to undergo exchange reactions with other alcohols.
Kinetic and Thermodynamic Aspects of Ketal Hydrolysis
The hydrolysis of ketals, including Cyclohexanone, 4,4-diethoxy-, is a reversible process that is typically catalyzed by acid. The mechanism involves the protonation of one of the ethoxy groups, which enhances its leaving group ability. Subsequent departure of an ethanol (B145695) molecule generates a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and a final deprotonation step yields 1,4-cyclohexanedione (B43130) and a second molecule of ethanol.
From a kinetic standpoint, the rate of hydrolysis is dependent on the concentration of both the ketal and the acid catalyst. The stability of the oxocarbenium ion intermediate is a key factor influencing the reaction rate. Thermodynamically, the position of the equilibrium is dictated by the concentration of water. In aqueous solutions, the equilibrium generally favors the formation of the ketone. This principle is fundamental to the use of ketals as protecting groups for ketones in organic synthesis, where the ketal can be selectively removed by treatment with aqueous acid.
Exchange Reactions with Different Alcohols
Cyclohexanone, 4,4-diethoxy- can undergo transketalization, which is an exchange of its ethoxy groups with other alcohol moieties. This reaction is also acid-catalyzed and proceeds through the same oxocarbenium ion intermediate as in hydrolysis. The outcome of the reaction is governed by the relative concentrations and nucleophilicity of the competing alcohols. For instance, reacting Cyclohexanone, 4,4-diethoxy- with a large excess of a different alcohol, such as methanol (B129727) or isopropanol, will shift the equilibrium towards the formation of the corresponding dimethyl or diisopropyl ketal. The use of a diol, like ethylene (B1197577) glycol, can lead to the formation of a thermodynamically stable cyclic ketal.
Unimolecular Thermal Elimination Reactions
In the absence of solvents or catalysts, Cyclohexanone, 4,4-diethoxy- can undergo unimolecular elimination reactions at elevated temperatures, particularly in the gas phase. These reactions primarily involve the elimination of ethanol to form enol ether derivatives.
Gas-Phase Kinetics and Mechanistic Elucidation of Ethanol Elimination
Studies on the gas-phase thermal elimination of analogous compounds, such as 1,1-diethoxycyclohexane (B155974), have provided insights into the likely mechanism for Cyclohexanone, 4,4-diethoxy-. The thermal decomposition of 1,1-diethoxycyclohexane to yield 1-ethoxycyclohexene (B74910) and ethanol is a homogeneous, unimolecular reaction that follows a first-order rate law. nih.govusfq.edu.ec Theoretical calculations suggest that this elimination proceeds through a concerted, non-synchronous four-membered cyclic transition state. nih.govusfq.edu.ecresearchgate.net In this transition state, the elongation of the C-O bond is the rate-determining factor. nih.govusfq.edu.ecresearchgate.net
The kinetics of the thermal elimination of 1,1-diethoxycyclohexane were studied in the temperature range of 240.1–358.3 °C and a pressure range of 38–102 Torr. nih.govusfq.edu.ec The Arrhenius equation describing the rate coefficient for this reaction is: log k (s⁻¹) = (14.02 ± 0.11) - (176.6 ± 1.1) kJ mol⁻¹ / (2.303RT) nih.govusfq.edu.ec
Interactive Data Table: Arrhenius Parameters for the Thermal Elimination of 1,1-Diethoxycyclohexane
| Parameter | Value | Standard Deviation | Units |
| Pre-exponential factor (log A) | 14.02 | 0.11 | s⁻¹ |
| Activation Energy (Ea) | 176.6 | 1.1 | kJ mol⁻¹ |
Formation of Enol Ethers: 1-Ethoxycyclohexene Derivatives
The primary products of the unimolecular thermal elimination of ethanol from Cyclohexanone, 4,4-diethoxy- are expected to be enol ethers. Specifically, the elimination of one molecule of ethanol would lead to the formation of 4-ethoxy-1-cyclohexen-1-one and potentially other isomeric enol ethers. The regioselectivity of this elimination, meaning the position of the newly formed double bond, is influenced by the relative stability of the possible transition states leading to the different products. In the case of 1,1-diethoxycyclohexane, the elimination exclusively yields 1-ethoxycyclohexene and ethanol. nih.govusfq.edu.ec
Influence of Substituents on Elimination Pathways
The presence and nature of substituents on the cyclohexanone ring can significantly impact the rate and mechanism of thermal elimination reactions. Electron-withdrawing substituents can increase the acidity of neighboring protons, which may facilitate their abstraction in the transition state and thus accelerate the elimination. Conversely, electron-donating groups might destabilize a developing negative charge on the carbon framework in certain transition states, potentially slowing down the reaction.
For instance, in the thermal denitrogenation of related bicyclic azoalkanes, it has been shown that electron-withdrawing substituents at the 7-position favor a stepwise mechanism, while electron-donating substituents favor a concerted pathway. researchgate.net The activation enthalpy for the decomposition of a 7,7-diethoxy-substituted azoalkane was found to be significantly higher than that of a 7-silyl-substituted analog, highlighting a dramatic electronic effect. researchgate.net Steric hindrance from bulky substituents can also play a role in determining the regiochemical outcome of the elimination, often favoring the formation of the less sterically hindered, or Hofmann, product.
Reactions at the Alpha-Positions of the Cyclohexane (B81311) Ring System
The protons on the carbon atoms adjacent to the carbonyl group (alpha-positions) of Cyclohexanone, 4,4-diethoxy- exhibit enhanced acidity, making them susceptible to deprotonation and subsequent reactions with electrophiles. The symmetrical nature of the molecule means that the four alpha-protons are chemically equivalent, simplifying regioselectivity considerations in enolate formation.
Deprotonation and Enolate Chemistry Adjacent to the Ketal Center
The formation of an enolate is a critical step in many reactions involving the alpha-carbons of Cyclohexanone, 4,4-diethoxy-. This is typically achieved by treatment with a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is a commonly employed reagent for this purpose due to its steric bulk, which minimizes nucleophilic attack at the carbonyl carbon, and its high basicity, which ensures essentially irreversible deprotonation. libretexts.orglibretexts.org
The reaction is generally carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to prevent side reactions. bham.ac.uk The resulting lithium enolate is a powerful nucleophile, with the negative charge delocalized between the alpha-carbon and the oxygen atom.
| Reaction | Reagent | Solvent | Temperature (°C) | Product |
| Deprotonation | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 | Lithium enolate of Cyclohexanone, 4,4-diethoxy- |
This table illustrates the typical conditions for the formation of the lithium enolate of Cyclohexanone, 4,4-diethoxy-.
Electrophilic Attack on Alpha-Carbons
Once formed, the enolate of Cyclohexanone, 4,4-diethoxy- can react with a variety of electrophiles in SN2-type reactions. pressbooks.pub A classic example is the alkylation with an alkyl halide, such as methyl iodide. pearson.com The nucleophilic alpha-carbon of the enolate attacks the electrophilic carbon of the methyl iodide, displacing the iodide ion and forming a new carbon-carbon bond. This reaction provides a straightforward method for introducing alkyl groups at the alpha-position. ubc.ca
The stereochemical outcome of this alkylation is of particular interest. For conformationally rigid cyclohexanone enolates, the incoming electrophile generally approaches from the axial direction to avoid steric hindrance, leading to the formation of a specific diastereomer. ubc.ca
| Electrophile | Product | Reaction Type |
| Methyl iodide | 2-Methyl-4,4-diethoxycyclohexanone | Alkylation |
| Benzyl bromide | 2-Benzyl-4,4-diethoxycyclohexanone | Alkylation |
This interactive table showcases examples of electrophilic attack on the alpha-carbon of the enolate of Cyclohexanone, 4,4-diethoxy-.
Carbon-Carbon Bond Transformations Involving the Cyclohexane Ring
The strategic placement of the ketal group in Cyclohexanone, 4,4-diethoxy- can be exploited to direct various carbon-carbon bond transformations within the cyclohexane ring.
Ring Expansion and Contraction Reactions Modulated by Ketal Functionality
While specific examples for Cyclohexanone, 4,4-diethoxy- are not extensively documented in readily available literature, analogous systems demonstrate that the ketal group can play a crucial role in modulating ring expansion and contraction reactions. For instance, the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid, can lead to ring expansion. If a derivative of Cyclohexanone, 4,4-diethoxy- bearing an aminomethyl group at an alpha-position were subjected to these conditions, a seven-membered ring could potentially be formed. The stability of the ketal under these conditions would be a critical factor.
Rearrangement Reactions
Rearrangements of the cyclohexanone ring system can be induced under both acidic and basic conditions. Acid-catalyzed rearrangements often proceed through carbocationic intermediates. chegg.com For example, treatment of related 4,4-disubstituted cyclohexadienones with acid can lead to dienone-phenol rearrangements. rsc.org While Cyclohexanone, 4,4-diethoxy- is not a dienone, the principle of acid-catalyzed skeletal reorganization is relevant.
Base-catalyzed rearrangements can also occur, often involving enolate intermediates. rsc.org Specific rearrangement pathways for Cyclohexanone, 4,4-diethoxy- would depend on the reaction conditions and the presence of other functional groups.
Interaction with Organometallic Reagents
The carbonyl group of Cyclohexanone, 4,4-diethoxy- is a key site for reactions with organometallic reagents. These reactions are fundamental for the formation of new carbon-carbon bonds and the synthesis of more complex molecules.
Organocuprates, also known as Gilman reagents, are soft nucleophiles that are particularly useful for their ability to undergo conjugate addition to α,β-unsaturated ketones. chem-station.comresearchgate.netyoutube.commasterorganicchemistry.com While Cyclohexanone, 4,4-diethoxy- is a saturated ketone, organocuprates can also participate in SN2 reactions with appropriate substrates.
The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orgpitt.edumasterorganicchemistry.comlibretexts.orgorganic-chemistry.org This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). The reaction of Cyclohexanone, 4,4-diethoxy- with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 4,4-diethoxy-1-methylenecyclohexane. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.
| Organometallic Reagent | Product | Reaction Type |
| Methylenetriphenylphosphorane (Wittig Reagent) | 4,4-Diethoxy-1-methylenecyclohexane | Olefination |
This interactive table summarizes the interaction of Cyclohexanone, 4,4-diethoxy- with a common organometallic reagent.
The synthesis of spirocycles is another important application of the reactivity of Cyclohexanone, 4,4-diethoxy-. For example, reaction with a suitable reagent could lead to the formation of a spiro-oxirane at the carbonyl carbon. rsc.orgrsc.orgresearchgate.netprepchem.com
Photochemical and Radical Processes (Investigative Potential)
Comprehensive searches of scientific literature and chemical databases have revealed a notable absence of specific research focused on the photochemical and radical-initiated reactions of Cyclohexanone, 4,4-diethoxy-. While the photochemistry of the parent compound, cyclohexanone, is well-documented, no dedicated studies detailing the behavior of its 4,4-diethoxy derivative under photochemical or radical conditions are currently available.
The investigative potential for this compound lies in extrapolating from the known reactivity of similar structures, primarily the parent cyclohexanone. The photochemistry of cyclohexanone is dominated by the Norrish Type I reaction, which involves the cleavage of the alpha-carbon bond (the bond between the carbonyl carbon and an adjacent carbon) upon excitation by UV light. uci.edu This initial cleavage results in the formation of a diradical intermediate. uci.edu From this intermediate, several reaction pathways are possible, including decarbonylation to form cyclopentane, or intramolecular hydrogen abstraction leading to the formation of an unsaturated open-chain aldehyde. uci.edu
For Cyclohexanone, 4,4-diethoxy-, the fundamental carbonyl chromophore responsible for UV light absorption is still present. Therefore, it is plausible that it could undergo a similar Norrish Type I alpha-cleavage. However, the presence of the two ethoxy groups at the C4 position could potentially influence the subsequent reaction pathways of the resulting diradical intermediate. The stability of this intermediate and the preferred subsequent reaction steps (e.g., decarbonylation, disproportionation, or cyclization) remain subjects for future investigation.
Advanced Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Cyclohexanone (B45756), 4,4-diethoxy-, NMR spectroscopy is indispensable for elucidating its molecular architecture.
The ¹H NMR spectrum of Cyclohexanone, 4,4-diethoxy- is expected to exhibit distinct signals corresponding to the protons of the cyclohexanone ring and the two ethoxy groups. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the oxygen atoms of the ketal functionality.
The protons on the carbons adjacent to the carbonyl group (α-protons at C-2 and C-6) are expected to be the most deshielded of the ring protons, appearing further downfield. The protons on the carbons adjacent to the ketal group (β-protons at C-3 and C-5) will also be deshielded, but to a lesser extent. The ethoxy groups will give rise to a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, resulting from coupling with each other.
Predicted ¹H NMR Data for Cyclohexanone, 4,4-diethoxy-
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2, H-6 (axial & equatorial) | 2.2 - 2.5 | Multiplet | - |
| H-3, H-5 (axial & equatorial) | 1.7 - 1.9 | Multiplet | - |
| -OCH2CH3 | 3.4 - 3.6 | Quartet | ~7.0 |
| -OCH2CH3 | 1.1 - 1.3 | Triplet | ~7.0 |
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in Cyclohexanone, 4,4-diethoxy- will produce a distinct signal. The carbonyl carbon (C-1) is expected to have the largest chemical shift, appearing significantly downfield. The ketal carbon (C-4) will also be deshielded due to the two attached oxygen atoms. The remaining carbons of the cyclohexane (B81311) ring and the ethoxy groups will appear at characteristic chemical shifts.
Predicted ¹³C NMR Data for Cyclohexanone, 4,4-diethoxy-
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 208 - 212 |
| C-4 (C(OEt)2) | 98 - 102 |
| C-2, C-6 | 38 - 42 |
| C-3, C-5 | 30 - 34 |
| -OCH2CH3 | 58 - 62 |
| -OCH2CH3 | 15 - 17 |
To unambiguously assign all the proton and carbon signals, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, correlations would be expected between the protons on C-2 and C-3, and between the methylene and methyl protons of the ethoxy groups.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C-2/C-6, C-3/C-5, and the carbons of the ethoxy groups based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the quaternary carbons (C-1 and C-4). For example, the protons on C-2 and C-6 would show a correlation to the carbonyl carbon (C-1), and the protons of the ethoxy groups would show correlations to the ketal carbon (C-4).
The cyclohexane ring in Cyclohexanone, 4,4-diethoxy- is expected to exist in a chair conformation. At room temperature, a rapid chair-to-chair interconversion is likely to occur. This conformational exchange can be studied using dynamic NMR spectroscopy by acquiring spectra at different temperatures.
At high temperatures, the rapid exchange would lead to averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of interconversion would decrease, and eventually, the signals for the axial and equatorial protons would become distinct, a process known as decoalescence. By analyzing the spectra at different temperatures, the energy barrier for the chair-to-chair interconversion could be determined.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a key method for identifying the functional groups present in a molecule.
The FTIR spectrum of Cyclohexanone, 4,4-diethoxy- would be dominated by the characteristic absorption bands of the ketone and ketal functional groups. The most prominent feature would be the strong absorption due to the stretching vibration of the carbonyl group (C=O). The C-O bonds of the diethoxy group would also give rise to strong and characteristic absorption bands in the fingerprint region.
Predicted FTIR Data for Cyclohexanone, 4,4-diethoxy-
| Vibrational Mode | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1710 - 1720 | Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C-O Stretch (Ketal) | 1050 - 1150 | Strong |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy provides a detailed molecular fingerprint of Cyclohexanone, 4,4-diethoxy- by probing its specific vibrational modes. Unlike infrared spectroscopy, Raman scattering is sensitive to changes in the polarizability of molecular bonds, making it particularly effective for identifying the non-polar bonds characteristic of the cyclohexane ring and the C-O-C bonds of the ketal group. libretexts.org The resulting spectrum is a unique pattern of peaks corresponding to specific vibrational frequencies.
Key vibrational modes for Cyclohexanone, 4,4-diethoxy- include C-C stretching and ring deformation modes of the cyclohexane backbone, as well as characteristic vibrations of the diethoxy group. The presence of the ketal functional group can be confirmed by specific bands corresponding to the C-O-C symmetric and asymmetric stretches. In situ analysis using Raman spectroscopy can be employed to monitor reactions involving the ketal group, such as deprotection, by tracking the disappearance of reactant bands and the appearance of product bands over time. nih.gov
Table 1: Predicted Raman Shifts for Cyclohexanone, 4,4-diethoxy- This table presents predicted vibrational frequencies based on characteristic group frequencies. Actual experimental values may vary.
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Bond Type |
|---|---|---|
| CH₂ Stretching | 2850 - 3000 | C-H |
| C-O-C Symmetric Stretch | 800 - 950 | Ketal C-O |
| C-O-C Asymmetric Stretch | 1050 - 1150 | Ketal C-O |
| Cyclohexane Ring Breathing | 750 - 850 | C-C |
| CH₂ Bending/Scissoring | 1440 - 1465 | C-H |
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of Cyclohexanone, 4,4-diethoxy-.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. pnnl.gov For Cyclohexanone, 4,4-diethoxy- (C₁₀H₁₈O₃), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would yield an exact mass measurement that confirms this specific elemental composition, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This technique is invaluable for unambiguous compound identification in complex mixtures. copernicus.org
Table 2: HRMS Data for Cyclohexanone, 4,4-diethoxy-
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈O₃ |
| Theoretical Monoisotopic Mass | 186.12560 u |
| Ion Adduct (Example) | [M+H]⁺ |
| Theoretical Exact Mass of Adduct | 187.13288 u |
Fragmentation Pathways and Mechanistic Insights from MS/MS
Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the Cyclohexanone, 4,4-diethoxy- molecular ion. In this technique, the parent ion is isolated, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern provides critical information about the molecule's structure.
The fragmentation of ketals, including those of cyclohexanone, is well-documented. thieme-connect.de A primary fragmentation pathway for Cyclohexanone, 4,4-diethoxy- is expected to be the α-cleavage, involving the cleavage of bonds adjacent to the oxygen atoms of the ketal group. This can lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethyl radical (•CH₂CH₃), followed by rearrangements to form stable fragment ions. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. thieme-connect.de
Table 3: Plausible MS/MS Fragmentation of Cyclohexanone, 4,4-diethoxy- ([M+H]⁺)
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 187.13 | 141.09 | C₂H₆O (Ethanol) | Ion resulting from loss of ethanol (B145695) |
| 187.13 | 158.10 | C₂H₅• (Ethyl radical) | Ion from loss of an ethyl radical |
| 187.13 | 113.06 | C₄H₁₀O (Diethyl ether) | Ion resulting from rearrangement and loss of diethyl ether |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govjocpr.com It is highly effective for assessing the purity of Cyclohexanone, 4,4-diethoxy- samples and for monitoring the progress of its synthesis. ed.ac.ukresearchgate.net
In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. dnacih.com Cyclohexanone, 4,4-diethoxy- will have a characteristic retention time under specific GC conditions. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. researchgate.net This combination of a unique retention time and a specific mass spectrum allows for confident identification and quantification. The technique can detect and identify impurities, such as residual starting materials (e.g., 1,4-cyclohexanedione) or by-products, thereby providing a robust assessment of sample purity. dnacih.com
Other Emerging Spectroscopic Techniques (e.g., Chiroptical Spectroscopy for Chiral Derivatives)
While Cyclohexanone, 4,4-diethoxy- is an achiral molecule, chiral derivatives could be synthesized, for instance, by reacting 1,4-cyclohexanedione (B43130) with a chiral diol. For such chiral analogs, chiroptical spectroscopy would be an indispensable tool for stereochemical analysis. acs.orgnsf.gov
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light. mdpi.commetu.edu.tr These methods are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. The resulting spectra are unique to a specific enantiomer, allowing for the determination of its absolute configuration (the actual R/S assignment) and enantiomeric purity. mdpi.com The combination of experimental chiroptical data with theoretical calculations has become a powerful approach for the unambiguous structural elucidation of complex chiral molecules. acs.org
Theoretical and Computational Chemistry Studies
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the conformational dynamics and the influence of the environment.
The cyclohexanone (B45756) ring is not static and can undergo conformational changes, most notably the chair-boat interconversion. The presence of the two ethoxy groups at the 4-position will influence the conformational landscape of the molecule. MD simulations can be used to explore the different accessible conformations and the transitions between them.
A key aspect to investigate would be the orientation of the ethoxy groups and their flexibility. The simulations would reveal the preferred rotational states (rotamers) of the C-O bonds and how these are coupled to the ring's conformation. Understanding the conformational dynamics is crucial as it can impact the molecule's reactivity and its interactions with other molecules. For disubstituted cyclohexanes, the relative stability of different chair conformations is determined by the steric interactions of the substituents. libretexts.org
The solvent environment can have a profound impact on the properties and behavior of a molecule. MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules in the simulation box.
For Cyclohexanone, 4,4-diethoxy-, MD simulations in different solvents (e.g., a nonpolar solvent like hexane (B92381) and a polar solvent like water) would reveal how the solvent influences its conformational preferences. researchgate.net Polar solvents may stabilize more polar conformers through dipole-dipole interactions or hydrogen bonding. Furthermore, MD simulations can be combined with quantum mechanical calculations (QM/MM methods) to study reaction mechanisms in solution. This would allow for an investigation of how the solvent affects the energy barriers of reactions involving the carbonyl group, providing a more realistic picture of its reactivity in a chemical or biological context. The use of continuum solvent models, such as the Polarizable Continuum Model (PCM), in quantum chemical calculations can also provide insights into solvent effects on electronic structure and energetics. primescholars.com
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry provides powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
The primary goal of reaction pathway elucidation is to determine the most likely mechanism for a given transformation. For a compound like Cyclohexanone, 4,4-diethoxy-, this could involve reactions such as hydrolysis of the ketal group, enolate formation, or subsequent condensation reactions. Computational methods, particularly density functional theory (DFT), are employed to calculate the energies of various species along a proposed reaction coordinate.
Transition state analysis is a key component of these studies. The transition state represents the highest energy point along the reaction pathway and is characterized by a single imaginary vibrational frequency. Locating the transition state allows for the calculation of the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.
Table 1: Illustrative Calculated Activation Energies for a Hypothetical Reaction of Cyclohexanone, 4,4-diethoxy-
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Protonation | TS1 | 5.2 |
| C-O Bond Cleavage | TS2 | 20.5 |
| Nucleophilic Attack | TS3 | 12.8 |
Note: The data in this table is illustrative and intended to represent typical values obtained from computational studies. Specific values for Cyclohexanone, 4,4-diethoxy- would require dedicated quantum chemical calculations.
Machine Learning Approaches in Predicting Reactivity and Selectivity
In recent years, machine learning has emerged as a valuable tool for predicting the outcomes of chemical reactions, including their reactivity and selectivity. nih.govrsc.org These approaches leverage large datasets of known reactions to train models that can then make predictions for new, unseen molecules and conditions. researchgate.net
For predicting the reactivity of Cyclohexanone, 4,4-diethoxy- in a given reaction, a machine learning model would typically be trained on a vast database of reactions involving similar functional groups (ketals, ketones) and reaction types. The model learns to correlate molecular features with reaction outcomes. These features can include electronic properties, steric parameters, and topological descriptors of the molecule.
Machine learning models, such as neural networks, can be trained to predict various aspects of a reaction:
Reactivity: Will a reaction occur under specific conditions?
Regioselectivity: If there are multiple possible sites for a reaction, which one is favored?
Stereoselectivity: Which stereoisomer will be the major product?
Reaction Conditions: What are the optimal solvent, temperature, and catalyst for a desired transformation? researchgate.net
The performance of these models is evaluated based on their ability to correctly predict the outcomes of reactions in a separate test set that was not used during training. nih.gov
Table 2: Example of a Machine Learning Model Performance for Predicting Regioselectivity in Ketal Hydrolysis
| Model Architecture | Training Data Size | Top-1 Accuracy | Top-3 Accuracy |
| Graph Convolutional Network | 100,000 reactions | 85% | 95% |
| Random Forest | 50,000 reactions | 78% | 90% |
| Recurrent Neural Network | 150,000 reactions | 88% | 97% |
Note: This table presents hypothetical data to illustrate how the performance of machine learning models is typically reported. The development of a specific model for Cyclohexanone, 4,4-diethoxy- would necessitate a curated dataset of relevant reactions.
The application of such models could, for example, predict whether an acid-catalyzed reaction involving Cyclohexanone, 4,4-diethoxy- and another reactant would favor reaction at the carbonyl carbon (after deprotection) or another site on the molecule, based on the learned patterns from thousands of similar reactions.
Applications of Cyclohexanone, 4,4 Diethoxy in Advanced Organic Synthesis Research
Strategic Use as a Ketone Protecting Group in Multi-Step Synthesis
In the realm of multi-step organic synthesis, the selective protection of reactive functional groups is a cornerstone of strategy. wikipedia.org The diethyl ketal functionality of Cyclohexanone (B45756), 4,4-diethoxy- serves as a robust protecting group for the ketone. Ketals are widely employed to mask the reactivity of carbonyl groups towards nucleophiles and basic reaction conditions, under which an unprotected ketone might undergo undesirable side reactions. libretexts.org
The 4,4-diethoxy moiety is stable under a variety of synthetic conditions, including organometallic reactions, hydride reductions, and saponifications. This stability allows for chemical transformations to be carried out at other positions of the cyclohexanone ring or on other functional groups within a complex molecule, without affecting the protected ketone. The deprotection of the diethyl ketal to regenerate the ketone functionality is typically achieved under acidic conditions, often with the use of aqueous acid, which allows for the selective unmasking of the carbonyl group at a desired stage of the synthesis. libretexts.org The choice of a diethyl ketal over other protecting groups can be influenced by factors such as the specific reaction conditions in the synthetic sequence and the desired level of stability.
Table 1: Representative Conditions for Ketal Protection and Deprotection This table provides illustrative examples of conditions under which a diethyl ketal protecting group, such as that in Cyclohexanone, 4,4-diethoxy-, would be stable or cleaved.
| Reaction Condition | Reagent(s) | Effect on 4,4-Diethoxy Ketal |
|---|---|---|
| Grignard Reaction | RMgX, THF | Stable |
| Reduction | LiAlH₄, Et₂O | Stable |
| Saponification | NaOH, H₂O/EtOH | Stable |
Precursor for Enantioselective Synthesis (e.g., if chiral derivatives are pursued)
While Cyclohexanone, 4,4-diethoxy- itself is an achiral molecule, it can serve as a valuable starting material for the synthesis of chiral derivatives. The prochiral nature of the cyclohexanone ring allows for the introduction of stereocenters through various asymmetric transformations. For instance, enantioselective reduction of the ketone (after deprotection) or asymmetric alkylation of the corresponding enolate could yield chiral cyclohexanols or α-substituted cyclohexanones, respectively.
Furthermore, chiral auxiliaries could be attached to the molecule, directing subsequent reactions to proceed with high stereoselectivity. Although specific examples employing 4,4-diethoxycyclohexanone are not prominent in the literature, the general principles of asymmetric synthesis are applicable. The synthesis of chiral 4,4-disubstituted cyclohexenones in high enantiomeric purity from related systems has been demonstrated, highlighting the potential for such transformations.
Building Block for Complex Cyclic Systems
The cyclohexanone framework is a common motif in a wide array of natural products and biologically active molecules. elsevierpure.com Cyclohexanone, 4,4-diethoxy- can serve as a versatile building block for the elaboration of more complex cyclic and polycyclic systems.
The latent ketone functionality in Cyclohexanone, 4,4-diethoxy- allows for a range of transformations to introduce further substitution on the cyclohexanone ring. After deprotection, the resulting ketone can be converted to an enolate and subsequently alkylated or used in aldol-type reactions to form new carbon-carbon bonds. nih.gov The ketone can also be transformed into an enol ether or enamine, which can then participate in various cycloaddition reactions, such as the Diels-Alder reaction, to construct bicyclic systems. wikipedia.org These strategies provide access to a diverse range of substituted cyclohexenes and cyclohexanones, which are valuable intermediates in organic synthesis.
Spirocycles, compounds containing two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. nih.gov Cyclohexanone derivatives are common precursors for the synthesis of spiro compounds. Cyclohexanone, 4,4-diethoxy- could potentially be utilized in the construction of spirocyclic frameworks. For instance, after deprotection, the ketone could undergo a McMurry reaction with another cyclic ketone to form a spiro-alkene, or it could be used in a pinacol (B44631) coupling reaction. Alternatively, the α-position to the ketone could be functionalized with a nucleophilic group that could then displace a leaving group on an appended side chain to form a spirocycle. While specific examples with 4,4-diethoxycyclohexanone are scarce, the general synthetic strategies are well-established for related cyclohexanones. researchgate.net
Intermediate in the Synthesis of Heterocyclic Compounds (e.g., Furans, Pyrroles derived from cyclohexanone)
Cyclohexanone and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds. One of the most classic transformations is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole, or with a dehydrating agent to form a furan. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.net While Cyclohexanone, 4,4-diethoxy- is not a 1,4-dicarbonyl compound itself, it could be chemically modified to become a suitable precursor. For example, oxidation of the ring could potentially introduce a second carbonyl group, leading to a 1,4-dicarbonyl species that could then undergo cyclization to form a heterocyclic ring.
Table 2: Potential Heterocyclic Products from Modified Cyclohexanone, 4,4-diethoxy- This table illustrates the types of heterocyclic compounds that could potentially be synthesized from derivatives of Cyclohexanone, 4,4-diethoxy-.
| Precursor (Derived from Cyclohexanone, 4,4-diethoxy-) | Reagent(s) | Heterocyclic Product |
|---|---|---|
| 1,4-Diketone derivative | R-NH₂ | Substituted Pyrrole |
Role in Catalytic Cycle Development (as a substrate or a modifying agent for catalysts)
In the development of new catalytic cycles, cyclohexanone and its derivatives are often used as model substrates to test the efficacy and selectivity of new catalysts. For example, in catalytic hydrogenation, the reduction of cyclohexanone to cyclohexanol (B46403) is a common benchmark reaction. researchgate.net Cyclohexanone, 4,4-diethoxy-, after deprotection, could serve as a substrate to evaluate the performance of new hydrogenation catalysts, particularly for their chemoselectivity in the presence of the ketal functionality (if it were to be retained under certain conditions).
Furthermore, the diethoxy groups could potentially act as coordinating ligands for a metal center, suggesting a role for Cyclohexanone, 4,4-diethoxy- or its derivatives as modifying agents for catalysts. By incorporating this molecule into a ligand scaffold, it might be possible to influence the steric and electronic properties of a catalyst, thereby altering its activity and selectivity in a given transformation. While this application is speculative, the principle of using functionalized organic molecules to tune catalyst performance is a well-established concept in catalysis research.
Future Research Directions and Unexplored Avenues
Sustainable Synthesis of Cyclohexanone (B45756), 4,4-diethoxy-
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of Cyclohexanone, 4,4-diethoxy- should prioritize sustainability through the exploration of green catalysts and reaction media.
Current methods for ketalization often rely on traditional acid catalysts, which can present challenges in terms of corrosivity, product purification, and waste generation. researchgate.netnih.gov A shift towards heterogeneous solid acid catalysts offers a promising alternative. researchgate.net Materials such as acid-activated clays, zeolites, and metal oxides have demonstrated considerable potential in catalyzing ketalization reactions, including those involving cyclohexanone. researchgate.netmdpi.com These catalysts are often characterized by their reusability, ease of separation from the reaction mixture, and reduced environmental impact. mdpi.com
Future investigations could focus on optimizing these solid acid catalysts for the specific synthesis of Cyclohexanone, 4,4-diethoxy-. This would involve studying the effect of catalyst properties, such as acidity and pore structure, on reaction efficiency and selectivity. researchgate.net Furthermore, the use of solvent-free reaction conditions or green solvents like glycerol (B35011) and water could significantly enhance the sustainability of the synthesis. ijstr.org The development of a robust and reusable catalytic system for the direct synthesis of Cyclohexanone, 4,4-diethoxy- from 1,4-cyclohexanedione (B43130) and ethanol (B145695) would represent a significant step forward in green chemistry.
| Catalyst Type | Potential Advantages | Research Focus |
| Acid-activated clays | Low cost, low environmental impact | Optimization of activation process and reaction conditions |
| Zeolites | Shape selectivity, tunable acidity | Investigation of different zeolite frameworks and pore sizes |
| Metal oxides (e.g., MoO3-ZrO2) | High activity and stability | Synthesis and characterization of mixed metal oxides |
| Supported heteropoly acids | Strong acidity, high efficiency | Development of stable and reusable supported catalysts |
Chemo- and Regioselective Functionalization of the Ketal Moiety
The ketal group in Cyclohexanone, 4,4-diethoxy- is more than a simple protecting group; it is a functional handle that can be selectively transformed. A key area for future research is the development of methods for the chemo- and regioselective functionalization of this moiety.
One promising avenue is the exploration of Lewis acid-catalyzed reactions that can activate the ketal for nucleophilic attack. This could enable the introduction of a variety of functional groups at the C4 position. Another area of interest is the development of reactions that proceed via the in situ generation of a reactive intermediate from the ketal. For instance, cascade reactions involving a Michael addition followed by cycloketalization have been shown to be influenced by the presence of a tethered alcohol, highlighting the potential for intricate control over reactivity. nih.gov
Achieving regioselectivity in the functionalization of a symmetrical molecule like Cyclohexanone, 4,4-diethoxy- presents a unique challenge. However, by carefully designing reaction conditions and catalytic systems, it may be possible to achieve selective monofunctionalization or controlled difunctionalization. Research in this area could lead to the synthesis of a wide range of novel cyclohexanone derivatives with tailored properties.
Asymmetric Catalysis Involving Ketal Transformations
The introduction of chirality is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Asymmetric catalysis offers a powerful tool for achieving this, and its application to transformations involving the ketal moiety of Cyclohexanone, 4,4-diethoxy- is a fertile ground for future research.
While the ketal itself is achiral, reactions at the adjacent α-positions or transformations that induce chirality at the C4 position upon ketal modification are of significant interest. The field of asymmetric organocatalysis, which utilizes small chiral organic molecules as catalysts, has seen tremendous growth and has been successfully applied to a variety of reactions involving ketones. nih.govmdpi.com Chiral catalysts can be employed in reactions such as asymmetric alkylations, aldol (B89426) reactions, and Michael additions on the cyclohexanone ring. nih.govresearchgate.net
Furthermore, the development of chiral catalysts for the enantioselective propargylation of ketones using allenylboronates showcases the potential for creating stereocenters adjacent to the carbonyl group. nih.gov Future work could focus on designing chiral catalysts, both organocatalysts and transition metal complexes, that can effectively control the stereochemistry of reactions involving Cyclohexanone, 4,4-diethoxy- or its derivatives. This could lead to the synthesis of enantiomerically enriched building blocks for complex molecule synthesis.
| Asymmetric Reaction | Catalyst Type | Potential Chiral Products |
| α-Alkylation | Organocatalysts, Transition Metal Complexes | α-Substituted chiral cyclohexanones |
| Aldol Reaction | Organocatalysts | β-Hydroxy cyclohexanone derivatives with new stereocenters |
| Michael Addition | Organocatalysts | γ-Functionalized cyclohexanones with new stereocenters |
| Propargylation | Chiral Biphenols | Homopropargylic alcohols with a quaternary stereocenter |
Development of Novel Cascade Reactions Leveraging Ketal Reactivity
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. wikipedia.org The development of novel cascade reactions that leverage the unique reactivity of the ketal moiety in Cyclohexanone, 4,4-diethoxy- is a highly promising area for future research.
The ketal group can serve as a latent carbonyl, which can be unmasked under specific conditions to trigger a subsequent reaction. For example, a reaction could be designed where the ketal is hydrolyzed in situ, and the resulting ketone undergoes an intramolecular cyclization or condensation. Alternatively, the ketal itself could participate directly in a cascade sequence. For instance, a palladium-catalyzed cascade carbonylation has been reported to proceed via the selective cleavage of a carbon-carbon triple bond, suggesting that complex transformations involving the cleavage and formation of multiple bonds are possible. nih.gov
Future research could focus on designing cascade reactions that are initiated by the selective activation or cleavage of the ketal group. This could involve the use of transition metal catalysts to orchestrate a series of bond-forming events, leading to the rapid construction of complex molecular architectures from a relatively simple starting material. nih.govresearchgate.netnih.govmdpi.comresearchtrend.net The development of such reactions would not only be of academic interest but could also provide efficient routes to valuable polycyclic compounds.
Computational Design of Ketal-Based Reaction Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. umn.edu The application of computational methods to the design of reaction systems based on Cyclohexanone, 4,4-diethoxy- represents a significant and largely unexplored research avenue.
DFT calculations can be used to investigate the mechanisms of reactions involving the ketal moiety, providing insights into transition state geometries and activation energies. researchgate.netresearchgate.netacs.orgmdpi.com This information can be invaluable for optimizing reaction conditions and for designing new catalysts with enhanced activity and selectivity. For example, computational studies can help in understanding the factors that govern the regioselectivity of functionalization or the enantioselectivity of asymmetric transformations.
Furthermore, computational screening can be employed to identify promising new reaction pathways or to design novel catalysts for specific transformations. chemrxiv.org By modeling the interaction between the substrate, catalyst, and reagents, it is possible to predict the outcome of a reaction before it is even attempted in the laboratory. This in silico approach can significantly accelerate the discovery and development of new synthetic methodologies. Future work in this area could involve a close collaboration between computational and experimental chemists to design and validate new and efficient reactions based on the unique reactivity of Cyclohexanone, 4,4-diethoxy-.
| Computational Method | Application in Ketal Chemistry | Potential Outcomes |
| Density Functional Theory (DFT) | Mechanistic studies of ketal transformations | Understanding of reaction pathways and transition states |
| Transition State Analysis | Prediction of reaction selectivity | Rational design of stereoselective and regioselective reactions |
| Catalyst Design | In silico screening of potential catalysts | Identification of novel and more efficient catalytic systems |
| Reaction Prediction | Exploration of novel cascade reactions | Discovery of new synthetic routes to complex molecules |
Q & A
Basic Research Questions
Q. What experimental design strategies are effective for optimizing photocatalytic synthesis of 4,4-diethoxycyclohexanone derivatives?
- Methodological Answer : Use a three-level full factorial design to evaluate key variables (e.g., light intensity, catalyst loading, reaction time). For example, photocatalytic oxidation of cyclohexanol to cyclohexanone achieved >99% selectivity when light intensity and time were modeled as power/exponential functions . Statistical validation (R², RMSE) ensures model accuracy.
Q. How can spectroscopic techniques validate the structural integrity of 4,4-diethoxycyclohexanone during synthesis?
- Methodological Answer : Combine FT-IR, Raman, and NMR spectroscopy to confirm functional groups and stereochemistry. GC-MS or HPLC can quantify purity, as demonstrated in cyclohexanone studies where cyclohexanone production was verified via GC-MS . For derivatives, monitor carbonyl (C=O) and ethoxy (C-O-C) peaks .
Q. What safety protocols are critical for handling 4,4-diethoxycyclohexanone in laboratory settings?
- Methodological Answer : Use butyl or polyvinyl alcohol gloves and Tychem® BR suits to prevent dermal exposure . Ensure ventilation to avoid inhalation risks, and follow spill protocols: absorb with silica gel, dispose via hazardous waste channels . Emergency procedures include eye rinsing and CPR for inhalation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict thermodynamic properties of 4,4-diethoxycyclohexanone?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to calculate enthalpy (ΔfH°) and entropy (S°). Becke’s functional ( ) reduced atomization energy errors to 2.4 kcal/mol. Pair with NIST thermochemical data (e.g., Cp,gas = 142.20 g/mol) for validation .
Q. What mechanisms explain byproduct formation in cyclohexanone derivative reactions, and how can they be mitigated?
- Methodological Answer : Byproducts arise from radical propagation (e.g., cyclohexoxy radicals undergoing β-cleavage). In autoxidation, solvent cages stabilize intermediates, leading to ω-formyl radicals . Mitigate via kinetic control: lower temperature (reducing radical mobility) and selective quenching agents.
Q. How do light intensity and reaction time influence the photocatalytic efficiency of 4,4-diethoxycyclohexanone synthesis?
- Methodological Answer : Light intensity increases reaction rate (power function), while time decreases it exponentially due to catalyst deactivation. A 3D model (light vs. time) showed cyclohexanone production peaks at 150 mW/cm² within 2 hours . Use dispersion diagrams (Fig. 4 in ) to optimize parameters.
Q. What computational tools enable retrosynthetic planning for 4,4-diethoxycyclohexanone?
- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze feasible routes via template relevance. For 4-hydroxy-2,2-dimethylcyclohexanone, retrosynthesis identified oxidation/reduction pathways (e.g., 4-oxo derivatives) . Validate with DFT to assess transition-state energetics.
Data Contradiction & Resolution
Q. How to resolve discrepancies between predicted and experimental yields in cyclohexanone derivative synthesis?
- Methodological Answer : Cross-validate computational models (e.g., DFT, kinetic simulations) with HPLC/GC-MS data. For cyclohexanone, R² > 0.99 was achieved by incorporating light intensity decay in photocatalytic models . Address outliers via sensitivity analysis (e.g., catalyst poisoning).
Q. Why do some studies report conflicting mutagenicity results for cyclohexanone derivatives?
- Methodological Answer : Variability arises from test systems (e.g., in vivo vs. in vitro). The in vivo micronucleus test ( ) showed no mutagenicity, aligning with IARC’s Group 3 classification (non-carcinogenic) . Reconcile data using OECD guidelines and dose-response validation.
Methodological Tables
Table 1 : Key Thermodynamic Properties of Cyclohexanone (Analogous to 4,4-Diethoxy Derivatives)
| Property | Value | Method | Reference |
|---|---|---|---|
| ΔfH°(gas) | -238.2 kJ/mol | B3LYP/6-31G* | |
| S°(gas) | 342.5 J/mol·K | NIST Data | |
| Boiling Point | 428 ± 2 K | Calorimetry |
Table 2 : Photocatalytic Optimization Parameters (Cyclohexanone Model)
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Light Intensity | 100–200 mW/cm² | Positive (Power) |
| Reaction Time | 1–3 hours | Negative (Exponential) |
| Catalyst Loading | 0.5–1.5 wt% | Linear |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
